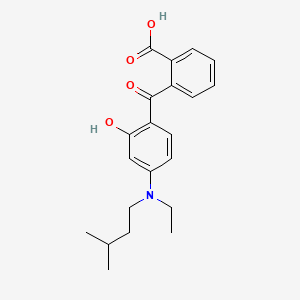
Thiourea, N-(3-bromo-2-pyridinyl)-N'-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is a thiourea derivative that features a brominated pyridine ring and a phenylethyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of the isothiocyanate intermediate: This can be achieved by reacting 3-bromo-2-pyridine with thiophosgene.
Reaction with the amine: The isothiocyanate intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of catalysts, optimized temperatures, and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Halogenated thiourea derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Thiourea dioxide.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Used in the production of polymers, dyes, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves interaction with biological molecules such as enzymes or receptors. The brominated pyridine ring and phenylethyl group may enhance binding affinity and specificity to target molecules, leading to inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-chloro-2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-methylphenyl)-
Uniqueness
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is unique due to the presence of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a bioactive compound compared to its non-brominated or differently substituted analogs.
Eigenschaften
CAS-Nummer |
149487-05-8 |
|---|---|
Molekularformel |
C14H14BrN3S |
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
1-(3-bromopyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H14BrN3S/c15-12-7-4-9-16-13(12)18-14(19)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H2,16,17,18,19) |
InChI-Schlüssel |
KBHZHOONHFJSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


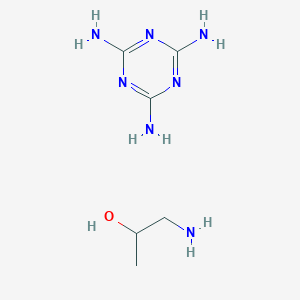

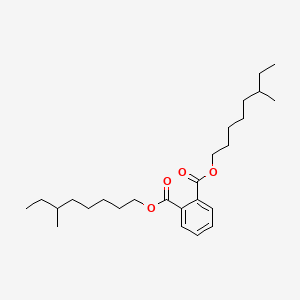
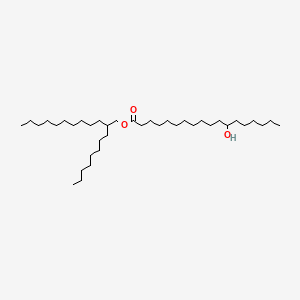
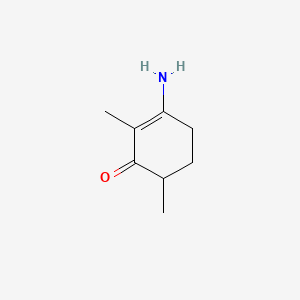


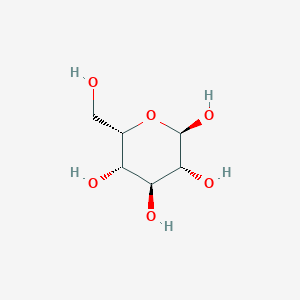
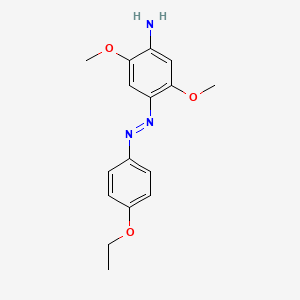
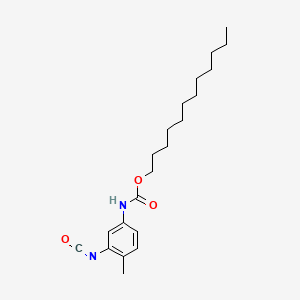
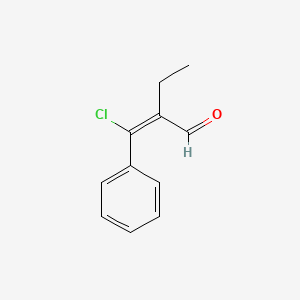
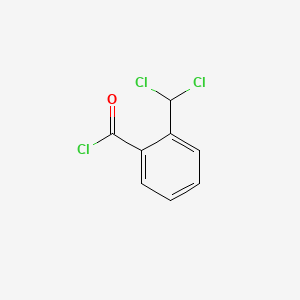
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
